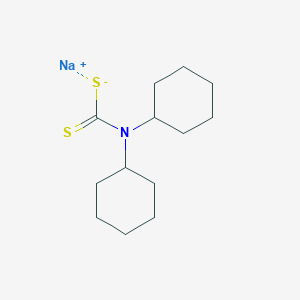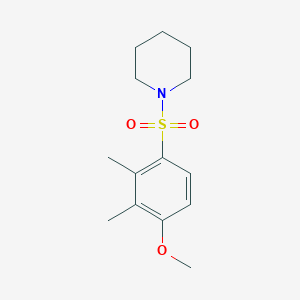![molecular formula C17H18N2O3S B230946 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as E-64d, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play crucial roles in various biological processes. E-64d has been found to have significant effects on biochemical and physiological systems, making it a valuable tool for researchers in the field of proteomics.
Mecanismo De Acción
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole acts as an irreversible inhibitor of cysteine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from functioning and leads to the degradation of its substrate. This compound has been found to be highly specific for cysteine proteases and has minimal effects on other proteases.
Biochemical and Physiological Effects:
This compound has been found to have significant effects on biochemical and physiological systems. It has been shown to inhibit the growth and metastasis of cancer cells by inhibiting the activity of cathepsin B and L. This compound has also been found to reduce the accumulation of amyloid beta, a protein that is implicated in Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the activity of cathepsin S, which is involved in the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several advantages as a tool for scientific research. It is a highly specific inhibitor of cysteine proteases, which allows researchers to study the role of these enzymes in various biological processes. Additionally, this compound is stable and can be easily synthesized in large quantities, making it a cost-effective tool for research.
However, this compound also has some limitations. It is an irreversible inhibitor, which means that its effects cannot be reversed once it has formed a covalent bond with the enzyme. This can make it difficult to study the effects of cysteine proteases on biological processes that require reversible inhibition. Additionally, this compound has been found to have some off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more specific inhibitors of cysteine proteases that can overcome the limitations of this compound. Another area of research is the use of this compound in combination with other drugs to enhance its effects on cancer cells or other diseases. Additionally, this compound could be used to study the role of cysteine proteases in other biological processes, such as autophagy and apoptosis.
Métodos De Síntesis
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and methyl iodide to obtain the final compound, this compound.
Aplicaciones Científicas De Investigación
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively used in scientific research as a tool to study the role of cysteine proteases in various biological processes. It has been found to be a potent inhibitor of several cysteine proteases, including cathepsin B, cathepsin L, and papain. This has led to its use in studying the role of these enzymes in diseases such as cancer, Alzheimer's disease, and arthritis.
Propiedades
Fórmula molecular |
C17H18N2O3S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-16-9-10-17(15-8-6-5-7-14(15)16)23(20,21)19-13(3)11-12(2)18-19/h5-11H,4H2,1-3H3 |
Clave InChI |
HPUGOKKTBMJREY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
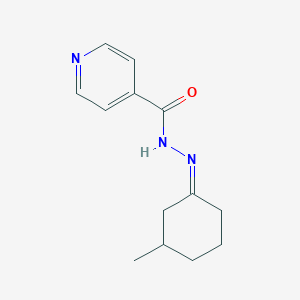
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
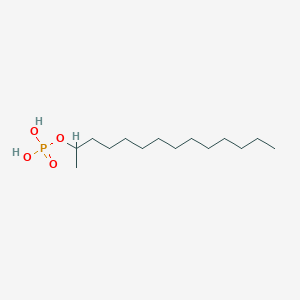
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

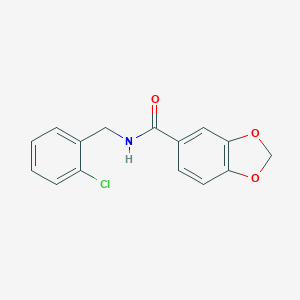

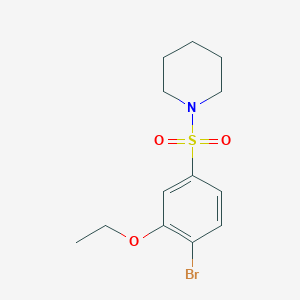
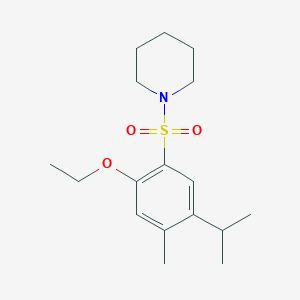
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
